molecular formula C13H28O2 B14220568 (2S,3R)-Tridecane-2,3-diol CAS No. 827608-95-7

(2S,3R)-Tridecane-2,3-diol

Cat. No.: B14220568
CAS No.: 827608-95-7
M. Wt: 216.36 g/mol
InChI Key: WHMDTCFMHYIZKN-QWHCGFSZSA-N
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Description

(2S,3R)-Tridecane-2,3-diol is a stereoisomer of tridecane-2,3-diol, characterized by its specific spatial arrangement of atoms. This compound is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. The stereochemistry of this compound is significant as it influences the compound’s physical and chemical properties, as well as its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Tridecane-2,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of tridecane-2,3-dione using chiral catalysts or enzymes. For example, the use of carbonyl reductase from Lactobacillus fermentum has been reported to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to produce (2S,3R)-2-chloro-3-hydroxy esters . This method is environmentally friendly and suitable for industrial scale-up.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. The process typically includes the preparation of engineering bacteria containing the desired enzyme, followed by the fermentation and extraction of the product. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Tridecane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tridecane-2,3-dione, while reduction can produce tridecane .

Scientific Research Applications

(2S,3R)-Tridecane-2,3-diol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-Tridecane-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-Tridecane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and as a research tool in studying stereochemical effects .

Properties

CAS No.

827608-95-7

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

(2S,3R)-tridecane-2,3-diol

InChI

InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-13(15)12(2)14/h12-15H,3-11H2,1-2H3/t12-,13+/m0/s1

InChI Key

WHMDTCFMHYIZKN-QWHCGFSZSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H](C)O)O

Canonical SMILES

CCCCCCCCCCC(C(C)O)O

Origin of Product

United States

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